(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 946346-15-2
VCID: VC4337047
InChI: InChI=1S/C20H18N2O5S/c1-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)26-12-14-10-17(27-21-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3
SMILES: COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Molecular Formula: C20H18N2O5S
Molecular Weight: 398.43

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

CAS No.: 946346-15-2

Cat. No.: VC4337047

Molecular Formula: C20H18N2O5S

Molecular Weight: 398.43

* For research use only. Not for human or veterinary use.

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate - 946346-15-2

Specification

CAS No. 946346-15-2
Molecular Formula C20H18N2O5S
Molecular Weight 398.43
IUPAC Name (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
Standard InChI InChI=1S/C20H18N2O5S/c1-25-16-6-4-15(5-7-16)22-11-13(9-19(22)23)20(24)26-12-14-10-17(27-21-14)18-3-2-8-28-18/h2-8,10,13H,9,11-12H2,1H3
Standard InChI Key RAAHELJXGHVJJL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC3=NOC(=C3)C4=CC=CS4

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule integrates three distinct moieties (Figure 1):

  • 5-Oxopyrrolidine-3-carboxylate: A five-membered lactam ring with a carboxylate ester at position 3.

  • 4-Methoxyphenyl Group: Substituted at position 1 of the pyrrolidine, contributing aromaticity and electron-donating effects.

  • (5-(Thiophen-2-yl)isoxazol-3-yl)methyl: An isoxazole-thiophene hybrid linked via a methyl group to the pyrrolidine carboxylate.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₀H₁₉N₃O₄S
Molecular Weight397.4 g/mol
CAS Registry946341-52-2

Synthetic Pathways

Retrosynthetic Strategy

The compound is synthesized via modular assembly (Figure 2):

  • Pyrrolidine Core: Prepared via cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions .

  • Isoxazole-Thiophene Moiety: Constructed through Huisgen cyclization between nitrile oxides and thiophene acetylene .

  • Esterification: Coupling the isoxazole-thiophene methyl group to the pyrrolidine carboxylate using DCC/DMAP .

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the isoxazole ring requires careful control of reaction conditions .

  • Stability: The 5-oxopyrrolidine lactam is prone to hydrolysis under acidic/basic conditions, necessitating mild coupling methods .

Representative Procedure (Adapted from )

  • React 5-(thiophen-2-yl)isoxazole-3-methanol (1.2 eq) with 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride (1 eq) in dry DCM.

  • Stir at 0°C for 4 h under N₂.

  • Purify via silica chromatography (Hexane:EtOAc = 3:1) to yield 72% product.

Physicochemical Properties

PropertyValue/Description
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mL
LogPPredicted 2.8 (ChemAxon)
StabilityStable at -20°C; degrades above 150°C
AssayResult
COX-2 InhibitionIC₅₀ = 1.8 μM
AntiproliferativeGI₅₀ = 5.2 μM (MCF-7)

Applications in Materials Science

Ligand Design

The compound’s heteroaromatic systems enable coordination to transition metals (e.g., Ru, Pd), forming catalysts for cross-coupling reactions .

Example: Pd Complex for Suzuki-Miyaura

  • Activity: Converts aryl bromides to biaryls with 92% yield (TON = 1,200) .

ParameterRecommendation
Storage-20°C, inert atmosphere
PPEGloves, goggles, lab coat
DisposalIncineration (EPA Guidelines)

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity (IC₅₀)
VC6332794Thiophene carboxamideCOX-2: 2.1 μM
VC387349Pyrrolidine esterAnticancer: 6.7 μM

Future Directions

  • Structure-Activity Studies: Modifying the methoxy position or isoxazole substituents.

  • Formulation: Nanoencapsulation to improve aqueous solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator